molecular formula C13H17NO4 B15153001 N-[(2,6-dimethylphenoxy)acetyl]alanine

N-[(2,6-dimethylphenoxy)acetyl]alanine

Cat. No.: B15153001
M. Wt: 251.28 g/mol
InChI Key: DUTNKWDATPBGSS-UHFFFAOYSA-N
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Description

2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid is an organic compound with a complex structure that includes a phenoxy group, an acetamido group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with an appropriate amine to introduce the acetamido group, followed by further reactions to incorporate the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy and acetamido groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H17NO4/c1-8-5-4-6-9(2)12(8)18-7-11(15)14-10(3)13(16)17/h4-6,10H,7H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

DUTNKWDATPBGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(C)C(=O)O

Origin of Product

United States

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